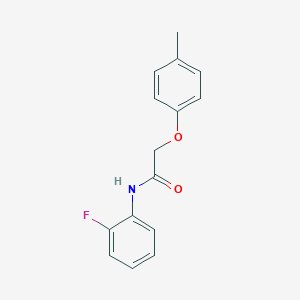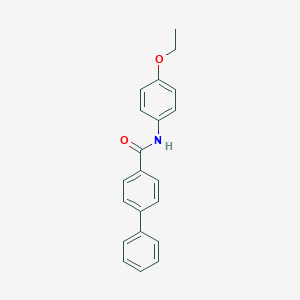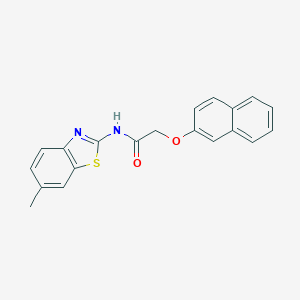![molecular formula C10H12N6O B291972 7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B291972.png)
7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a heterocyclic compound that contains a pyrimidine ring fused to a pyridine ring, with a morpholine group attached to the pyrimidine ring. This compound has shown promising results in various studies, making it a popular choice for researchers.
作用機序
7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine works by inhibiting the activity of various enzymes and signaling pathways in cells. It has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine also inhibits the activity of the JAK/STAT pathway, which is involved in immune response and inflammation.
Biochemical and Physiological Effects:
7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine has been shown to have various biochemical and physiological effects on cells. It can induce apoptosis, or programmed cell death, in cancer cells. 7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine also inhibits the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, 7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine has been shown to inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine has several advantages for use in lab experiments. It is a potent inhibitor of various enzymes and signaling pathways, making it a useful tool for studying these pathways. 7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine is also relatively easy to synthesize, making it readily available for use in experiments. However, 7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine has some limitations. It can be toxic to cells at high concentrations, making it difficult to use in certain experiments. Additionally, 7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine has not been extensively studied in vivo, so its effects in living organisms are not well understood.
将来の方向性
There are several future directions for research involving 7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine. One area of research is the development of 7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine derivatives with improved potency and selectivity. Another area of research is the study of 7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine in vivo, to better understand its effects in living organisms. Additionally, 7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine could be studied in combination with other drugs to determine if it has synergistic effects. Overall, 7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine has shown great promise as a tool for scientific research, and further studies are needed to fully understand its potential applications.
合成法
7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine can be synthesized using various methods, including the use of palladium-catalyzed Suzuki coupling reactions. This method involves the reaction of 4-bromo-7-(morpholin-4-yl)pyrimido[4,5-d]pyrimidine with phenylboronic acid in the presence of a palladium catalyst. Other methods include the use of N-alkylated pyrimidine derivatives and the reaction of 4,6-dichloro-5-nitropyrimidine with morpholine.
科学的研究の応用
7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer. Studies have shown that 7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine has potent anti-cancer properties and can induce cell death in cancer cells. 7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
特性
分子式 |
C10H12N6O |
|---|---|
分子量 |
232.24 g/mol |
IUPAC名 |
2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C10H12N6O/c11-8-7-5-12-10(15-9(7)14-6-13-8)16-1-3-17-4-2-16/h5-6H,1-4H2,(H2,11,12,13,14,15) |
InChIキー |
NVTQTWYSTVDQFX-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC=C3C(=NC=NC3=N2)N |
正規SMILES |
C1COCCN1C2=NC=C3C(=NC=NC3=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















